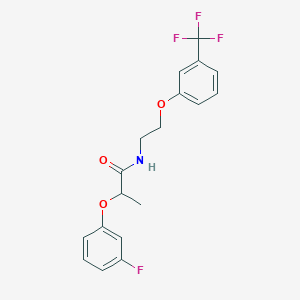
2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, such as increased lipophilicity and metabolic stability. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide typically involves multiple steps:
Formation of 3-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: 3-fluorophenol is then reacted with 2-bromoethylamine to form 2-(3-fluorophenoxy)ethylamine. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Amidation: The final step involves the reaction of 2-(3-fluorophenoxy)ethylamine with 3-(trifluoromethyl)phenoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion of the amide to the corresponding amine.
Substitution: Replacement of fluorine atoms with other nucleophiles, leading to a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The presence of fluorine and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates, making this compound a promising lead in drug discovery.
Industry
In the industrial sector, this compound is explored for its applications in agrochemicals, where it may serve as a precursor to herbicides or pesticides. Its chemical stability and reactivity profile make it suitable for various industrial processes.
作用機序
The mechanism of action of 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
2-(3-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(3-bromophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
2-(3-methylphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of fluorine and trifluoromethyl groups in 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features distinguish it from similar compounds and make it particularly valuable in pharmaceutical and agrochemical applications.
特性
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO3/c1-12(26-16-7-3-5-14(19)11-16)17(24)23-8-9-25-15-6-2-4-13(10-15)18(20,21)22/h2-7,10-12H,8-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXICXYGYHAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














